3-Chloro-N,N-dimethylquinolin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N,N-dimethylquinolin-6-amine is a chemical compound with the molecular formula C11H13ClN2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N,N-dimethylquinolin-6-amine typically involves the chlorination of N,N-dimethylquinolin-6-amine. One common method is the reaction of N,N-dimethylquinolin-6-amine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
N,N-dimethylquinolin-6-amine+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N,N-dimethylquinolin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation Reactions: Products include quinoline N-oxides.
Reduction Reactions: Products include N,N-dimethylquinolin-6-amine derivatives.
Scientific Research Applications
3-Chloro-N,N-dimethylquinolin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-N,N-dimethylquinolin-6-amine involves its interaction with specific molecular targets. For example, as a fluorescent probe, it can react with formaldehyde to form a fluorescent product, allowing for the detection and quantification of formaldehyde in various environments . The compound’s photophysical properties, such as fluorescence, are key to its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylquinolin-6-amine: Lacks the chlorine atom, which may affect its reactivity and applications.
3-Bromo-N,N-dimethylquinolin-6-amine: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical behavior.
3-Iodo-N,N-dimethylquinolin-6-amine:
Uniqueness
3-Chloro-N,N-dimethylquinolin-6-amine is unique due to the presence of the chlorine atom, which can enhance its reactivity in substitution reactions and its potential as a fluorescent probe. The chlorine atom also influences the compound’s electronic properties, making it distinct from its analogs.
Properties
Molecular Formula |
C11H11ClN2 |
---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
3-chloro-N,N-dimethylquinolin-6-amine |
InChI |
InChI=1S/C11H11ClN2/c1-14(2)10-3-4-11-8(6-10)5-9(12)7-13-11/h3-7H,1-2H3 |
InChI Key |
BKIGSDBAFDIWDU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=CC(=CN=C2C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.